methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate
Description
Historical Development of Trifluoromethyl-Substituted Pyrazole Research
The exploration of pyrazole derivatives began with Ludwig Knorr’s seminal synthesis of pyrazole in 1883. Early methodologies focused on condensation reactions between 1,3-diketones and hydrazines, as exemplified by the Knorr pyrazole synthesis. However, the introduction of trifluoromethyl groups into pyrazole systems remained challenging until advances in fluorine chemistry emerged in the late 20th century.
A pivotal breakthrough occurred with the development of di-Boc trifluoromethylhydrazine as a stable precursor for N-trifluoromethyl pyrazole synthesis. This innovation enabled the one-pot construction of diverse pyrazole derivatives, circumventing the instability issues of earlier intermediates. Concurrently, silver-catalyzed [3 + 2] cycloaddition strategies using trifluorodiazoethane provided regiodivergent access to trifluoromethyl-cyano pyrazoles, demonstrating improved synthetic efficiency.
Table 1: Evolution of Trifluoromethyl Pyrazole Synthesis
The integration of spectroscopic techniques, particularly 19F NMR, has been instrumental in characterizing transient intermediates and optimizing reaction conditions. These historical developments laid the groundwork for synthesizing advanced derivatives like methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate.
Properties
IUPAC Name |
methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-4-7(10(19)20-3)15-9(18)6-5-17(2)16-8(6)11(12,13)14/h5,7H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWEZODERXNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)C1=CN(N=C1C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate typically involves the following steps:
Formation of the pyrazole ring:
Coupling with butanoic acid derivative: The pyrazole derivative is then coupled with a butanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Six 1,3,4-oxadiazole derivatives sharing the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety were synthesized and characterized (). Key differences include:
- Substituent Variation : The oxadiazole compounds feature thioether-linked groups (e.g., bromobenzyl, allyl, chlorothiazolyl), whereas the target compound has an amide-linked methyl ester. This distinction affects hydrogen-bonding capacity and solubility.
- Melting Points : Oxadiazole derivatives exhibit melting points between 77–114°C, influenced by substituent bulkiness. The target compound’s amide group may raise its melting point due to stronger intermolecular forces .
- Antibacterial Activity : Oxadiazoles with lipophilic substituents (e.g., bromobenzyl) showed higher antibacterial activity against Xanthomonas species (EC₅₀ = 8.72–35.24 µg/mL). The target compound’s ester group may reduce bioavailability compared to thioethers .
Table 1: Comparison of 1,3,4-Oxadiazole Derivatives
| Compound | Substituent | Melting Point (°C) | Yield (%) | EC₅₀ (µg/mL) |
|---|---|---|---|---|
| 2-((4-Bromobenzyl)thio)-5-(trifluoromethyl-pyrazolyl)-oxadiazole | 4-Bromobenzylthio | 113–114 | 83.3 | 8.72 (Xac) |
| 2-(Allylthio)-5-(trifluoromethyl-pyrazolyl)-oxadiazole | Allylthio | 77–78 | 78.4 | 35.24 (Psa) |
| Target Compound | Methyl butanoate | N/A | N/A | N/A |
Pyrazole-Containing Herbicides
Pyroxasulfone, a herbicide with a structurally related pyrazole core (3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]isoxazole), highlights the importance of the trifluoromethyl group in enhancing soil residual activity . Key contrasts:
- Functional Groups: Pyroxasulfone uses a sulfonyl-isoxazole linkage, whereas the target compound employs a carbonyl-amino ester. This difference may influence environmental persistence and target specificity.
Ester Derivatives with Pyrazole Moieties
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate () shares a similar ester backbone but differs in the pyrazole linkage (N1 vs. C4 in the target compound). This variation impacts:
- Stereoelectronic Effects : The N1-linked ester in the ethyl derivative may reduce steric hindrance compared to the C4-linked amide in the target compound.
- Synthetic Routes : Both compounds likely derive from pyrazole intermediates via nucleophilic substitution or condensation, but the target compound requires additional steps for amide formation .
Key Research Findings and Implications
Substituent Position and Bioactivity
The position of the trifluoromethyl group on the pyrazole ring significantly impacts bioactivity. For example, 5-(trifluoromethyl)-pyrazole derivatives exhibit stronger antibacterial activity (EC₅₀ = 11.22 µg/mL) than 3-substituted analogs (EC₅₀ > 50 µg/mL) . The target compound’s 3-trifluoromethyl group may limit its efficacy unless compensated by other functional groups.
Molecular Interactions
Molecular docking of 2-((4-bromobenzyl)thio)-5-(trifluoromethyl-pyrazolyl)-oxadiazole (5g) with succinate dehydrogenase (SDH) revealed that the carbonyl group is critical for binding, mimicking lead compound penthiopyrad . The target compound’s amide group may similarly engage in hydrogen bonding, but its ester moiety could reduce affinity compared to thioethers.
Biological Activity
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate, also known by its chemical formula C13H14F3N3O3, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Molecular Structure
- Molecular Formula : C13H14F3N3O3
- Molecular Weight : 303.26 g/mol
- CAS Number : 122431-37-2
- IUPAC Name : this compound
Structural Representation
The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial strains and fungi.
- Anticancer Properties : Potentially inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : May reduce inflammatory responses in various models, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 15 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Anti-inflammatory Properties
In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Synthesis Pathway
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : Starting from 1-methylpyrazole, trifluoroacetic anhydride is used to introduce the trifluoromethyl group.
- Carbonylation : The resulting pyrazole derivative is then reacted with butanoic acid derivatives to form the carbonyl linkage.
- Final Esterification : Methyl esterification is performed to yield the final product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
